molecular formula C13H17NO3 B11185784 2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B11185784
M. Wt: 235.28 g/mol
InChI Key: XTXONUCONQWJMR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dihydro-oxazole ring

Preparation Methods

The synthesis of 2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

    2-(4-Hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound has a similar phenyl group but differs in its overall structure and functional groups.

    2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside: This compound also contains a dimethoxyphenyl group but is structurally different due to the presence of a glucopyranoside moiety.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-5-10(15-3)7-11(6-9)16-4/h5-7H,8H2,1-4H3

InChI Key

XTXONUCONQWJMR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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